molecular formula C7H7NO4 B14344548 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid CAS No. 98319-00-7

1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid

Katalognummer: B14344548
CAS-Nummer: 98319-00-7
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: PIQPBMZYHOTIEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an azetidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarboxylic acid derivatives with azetidinone intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the azetidinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study .

Eigenschaften

CAS-Nummer

98319-00-7

Molekularformel

C7H7NO4

Molekulargewicht

169.13 g/mol

IUPAC-Name

1-(2,4-dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H7NO4/c9-4-3-5(10)8(4)7(1-2-7)6(11)12/h1-3H2,(H,11,12)

InChI-Schlüssel

PIQPBMZYHOTIEV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C(=O)O)N2C(=O)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.